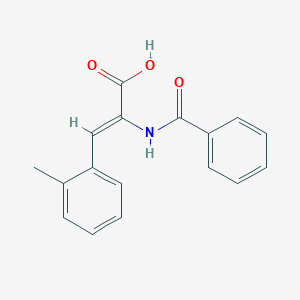

(Z)-2-Benzamido-3-(o-tolyl)acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO3 |

|---|---|

Molecular Weight |

281.30 g/mol |

IUPAC Name |

(Z)-2-benzamido-3-(2-methylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C17H15NO3/c1-12-7-5-6-10-14(12)11-15(17(20)21)18-16(19)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,19)(H,20,21)/b15-11- |

InChI Key |

MTKXGGLBWOXJHV-PTNGSMBKSA-N |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(/C(=O)O)\NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=CC=C1C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Z 2 Benzamido 3 O Tolyl Acrylic Acid

Reactions at the Olefinic Bond

The carbon-carbon double bond is electron-deficient due to the conjugation with both the carboxyl and the benzamido groups, making it susceptible to various addition reactions.

The electron-poor nature of the β-carbon of the acrylic acid system makes it an electrophilic center, prime for conjugate or Michael-type additions. A variety of nucleophiles can add to this position. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the carbonyl group, followed by the breaking of the π-bond. researchgate.net This process converts the sp2 hybridized carbon into an sp3 hybridized one, resulting in the addition of the nucleophile to the carbonyl group. researchgate.net

While specific examples for (Z)-2-Benzamido-3-(o-tolyl)acrylic acid are not detailed, analogous reactions with similar α,β-unsaturated systems suggest that soft nucleophiles would readily add in a conjugate fashion.

Table 1: Potential Nucleophilic Addition Reactions

| Nucleophile | Reagents/Conditions | Expected Product |

|---|---|---|

| Thiol (e.g., Thiophenol) | Base catalyst (e.g., Et3N) | 2-Benzamido-3-(phenylthio)-3-(o-tolyl)propanoic acid |

| Amine (e.g., Piperidine) | Polar solvent | 2-Benzamido-3-(piperidin-1-yl)-3-(o-tolyl)propanoic acid |

The olefinic bond can be selectively reduced to the corresponding alkane without affecting the aromatic rings or the carboxylic acid and amide groups under controlled catalytic hydrogenation conditions. This transformation would yield N-benzoyl-o-methylphenylalanine. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Recent advancements have focused on earth-abundant metals like cobalt for the asymmetric hydrogenation of related enamides, often achieving high enantioselectivity with the use of chiral phosphine (B1218219) ligands. researchgate.netacs.orgnih.gov For instance, cobalt complexes with chiral bisphosphine ligands have proven effective in protic solvents like methanol (B129727) or ethanol. nih.gov Rhodium complexes are also highly effective for the asymmetric hydrogenation of enamides and related acrylic acid derivatives. rsc.orgorganic-chemistry.orgrsc.org The process often involves high pressures and temperatures, with catalysts like copper chromite or rhenium oxides being effective for the reduction of amides to amines. wikipedia.org

Table 2: Illustrative Catalytic Hydrogenation Systems for Enamides

| Catalyst System | Key Features | Potential Product |

|---|---|---|

| Cobalt/Chiral Bisphosphine (e.g., Ph-BPE) | Earth-abundant metal, high enantioselectivity. researchgate.netacs.org | (R)- or (S)-2-Benzamido-3-(o-tolyl)propanoic acid |

| Rhodium/Chiral Phosphine (e.g., BINAP, SDP) | High efficiency and enantioselectivity for enamides and acrylic acids. rsc.orgorganic-chemistry.orgresearchgate.net | (R)- or (S)-2-Benzamido-3-(o-tolyl)propanoic acid |

| Palladium on Carbon (Pd/C) | Standard heterogeneous catalyst, typically non-asymmetric. | rac-2-Benzamido-3-(o-tolyl)propanoic acid |

Mechanistic studies on cobalt-catalyzed hydrogenations suggest complex pathways, including potential Co(0)/Co(II) redox cycles and the formation of metallacycle intermediates, with the solvent playing a key role in stabilizing transition states. acs.orgnih.govuit.no

The activated olefinic bond can participate in various carbon-carbon bond-forming reactions. Modern synthetic methods, such as visible light-driven photocatalysis, enable the formation of C-C bonds under mild conditions. diva-portal.org For instance, a photocatalytic approach could potentially be used to couple the acrylic acid derivative with other organic fragments. Another relevant transformation is the paired electrolysis, which allows for the decarboxylative coupling of alkenyl acids with diazo compounds to form new C-C bonds. rsc.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide array of chemical modifications, including esterification, amidation, and decarboxylation.

The carboxylic acid can be converted to its corresponding esters or amides through standard synthetic protocols.

Esterification: This can be achieved via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. acs.org For example, reacting this compound with methanol under acidic conditions would yield the methyl ester.

Amidation: The formation of an amide requires activating the carboxylic acid, typically by converting it into a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) or by using a peptide coupling agent (e.g., DCC, EDC). The activated species is then treated with a primary or secondary amine to form the desired amide.

Table 3: Representative Esterification and Amidation Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol (CH3OH), H2SO4 (cat.) | Methyl (Z)-2-benzamido-3-(o-tolyl)acrylate |

| Amidation | 1. SOCl2; 2. Diethylamine (Et2NH) | (Z)-N,N-diethyl-2-benzamido-3-(o-tolyl)acrylamide |

Decarboxylation involves the removal of the carboxyl group, typically as carbon dioxide. For α,β-unsaturated carboxylic acids, this process can be facilitated by catalysts. Copper-catalyzed decarboxylation reactions of 2,3-diarylacrylic acids have been shown to produce stilbene (B7821643) derivatives under neutral conditions, often enhanced by microwave irradiation. nih.gov Applying this to this compound could potentially lead to the formation of (Z)-N-(1-(o-tolyl)vinyl)benzamide.

Furthermore, decarboxylative processes can be coupled with other reactions. For example, electrochemical methods have been developed for the decarboxylative coupling of alkenyl acids with other molecules, showcasing a modern approach to utilize this functional group. rsc.org

Reactivity of the Amide Group

The amide linkage in this compound is a robust functional group, characterized by resonance stabilization that imparts a partial double bond character to the C-N bond. This stability, however, does not render it inert. The reactivity of this amide is influenced by the electronic environment of the α,β-unsaturated system and the steric hindrance from the ortho-substituted tolyl group.

While specific experimental studies on the amide cleavage of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-established principles of amide hydrolysis. Amide bonds can be cleaved under both acidic and basic conditions, a reaction of fundamental importance in organic chemistry and biochemistry.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine portion result in the formation of benzoic acid and the corresponding amino acid, (Z)-2-amino-3-(o-tolyl)acrylic acid.

Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This also proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate and an amine. Due to the resonance stabilization of the amide group, these hydrolysis reactions typically necessitate elevated temperatures and/or the use of strong acids or bases. The presence of the bulky o-tolyl group may also sterically hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions compared to unhindered amides.

Table 1: Anticipated Products from the Hydrolysis of this compound

| Reactant | Hydrolysis Conditions | Predicted Products |

| This compound | Acidic (e.g., HCl, H₂SO₄) or Basic (e.g., NaOH, KOH) with heat | Benzoic acid and (Z)-2-amino-3-(o-tolyl)acrylic acid |

The nitrogen atom of the benzamido group in this compound possesses a lone pair of electrons, rendering it potentially nucleophilic. However, this nucleophilicity is attenuated by the delocalization of these electrons into the adjacent carbonyl group. Despite this, N-derivatization reactions are plausible under appropriate conditions.

Alkylation of the amide nitrogen, for instance, can be envisioned. This would typically require a strong base, such as sodium hydride, to deprotonate the amide, generating a highly nucleophilic amidate anion. This anion can then react with an alkylating agent, like an alkyl halide, to form an N-alkylated product. The selection of the base and reaction conditions would be critical to prevent side reactions, such as saponification of the carboxylic acid.

Another avenue for N-derivatization is acylation. Reaction with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a non-nucleophilic base, could lead to the formation of an N-acyl derivative (an imide). This type of reaction would further delocalize the nitrogen lone pair, making the resulting imide functionality even less reactive. The steric bulk of the o-tolyl group would likely play a significant role in the feasibility and efficiency of these N-derivatization reactions.

Table 2: Plausible N-Derivatization Reactions for this compound

| Reaction Type | Illustrative Reagents | Potential Product Class |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | N-Alkyl-(Z)-2-benzamido-3-(o-tolyl)acrylic acid |

| N-Acylation | Acyl Halide (e.g., CH₃COCl) or Anhydride / Base | N-Acyl-(Z)-2-benzamido-3-(o-tolyl)acrylic acid |

Synthesis and Functionalization of Derivatives and Analogues of Z 2 Benzamido 3 O Tolyl Acrylic Acid

Structural Modifications of the Aryl Moiety at Position 3

By varying the substituted benzaldehyde (B42025) used in the Erlenmeyer-Plöchl synthesis, a library of analogs with different aryl groups at the 3-position can be generated. This approach allows for the systematic investigation of structure-activity relationships. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter the electronic properties of the entire molecule.

Table 1: Examples of (Z)-2-Benzamido-3-arylacrylic Acid Analogs Synthesized via the Erlenmeyer-Plöchl Reaction

| Aryl Moiety at Position 3 | Resulting Compound Name | Key Observations |

| Phenyl | (Z)-2-Benzamido-3-phenylacrylic acid | The parent compound of this series, extensively studied for its reactivity. |

| 4-Chlorophenyl | (Z)-2-Benzamido-3-(4-chlorophenyl)acrylic acid | The chloro-substituent introduces a moderate electron-withdrawing effect. The crystal structure of its isobutyl ester has been reported, confirming the Z-configuration. researchgate.net |

| 4-Methoxyphenyl | (Z)-2-Benzamido-3-(4-methoxyphenyl)acrylic acid | The methoxy (B1213986) group acts as an electron-donating group, potentially influencing the reactivity of the acrylic double bond. |

| 2-Nitrophenyl | (Z)-2-Benzamido-3-(2-nitrophenyl)acrylic acid | The ortho-nitro group introduces strong electron-withdrawing effects and potential for intramolecular hydrogen bonding. |

| 3-Hydroxyphenyl | (Z)-2-Benzamido-3-(3-hydroxyphenyl)acrylic acid | The hydroxyl group can participate in hydrogen bonding and offers a site for further functionalization. |

Variations of the Acyl Group at Position 2

The N-acyl group at the 2-position provides another critical handle for modifying the properties of 3-(o-tolyl)acrylic acid derivatives. Altering this group can impact factors such as solubility, steric hindrance, and potential biological interactions. The synthesis of these analogs typically starts from 2-amino-3-(o-tolyl)acrylic acid, which can be prepared through the hydrolysis of the corresponding azlactone intermediate from the Erlenmeyer-Plöchl reaction. The free amine can then be acylated using a variety of acylating agents.

Common methods for N-acylation include reaction with acyl chlorides or acid anhydrides in the presence of a base. This allows for the introduction of a wide range of both aliphatic and aromatic acyl groups.

Table 2: Examples of N-Acyl Derivatives of 2-Amino-3-(o-tolyl)acrylic Acid

| Acyl Group at Position 2 | Acylating Agent | Resulting Compound Name |

| Acetyl | Acetic Anhydride (B1165640) or Acetyl Chloride | (Z)-2-Acetamido-3-(o-tolyl)acrylic acid |

| Propionyl | Propionyl Chloride | (Z)-2-Propionamido-3-(o-tolyl)acrylic acid |

| Butyryl | Butyryl Chloride | (Z)-2-Butyramido-3-(o-tolyl)acrylic acid |

| 4-Nitrobenzoyl | 4-Nitrobenzoyl Chloride | (Z)-2-(4-Nitrobenzamido)-3-(o-tolyl)acrylic acid |

| 2-Furoyl | 2-Furoyl Chloride | (Z)-2-(Furo-2-carboxamido)-3-(o-tolyl)acrylic acid |

Derivatives with Modified Acrylic Acid Functionality

The carboxylic acid group of (Z)-2-benzamido-3-(o-tolyl)acrylic acid is a versatile functional group that can be readily converted into a variety of derivatives, such as esters and amides. These modifications can significantly influence the compound's physicochemical properties, including its lipophilicity, and can be crucial for applications in drug delivery and materials science.

Esterification can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. bldpharm.comresearchgate.net Alternatively, reaction with alkyl halides in the presence of a base can also yield the corresponding esters.

Amidation is typically accomplished by first activating the carboxylic acid. Common activating agents include thionyl chloride to form the acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an active ester intermediate, which then reacts with a primary or secondary amine. crysdotllc.com

Table 3: Examples of Derivatives with Modified Acrylic Acid Functionality

| Functional Group | Reagents | Resulting Compound Class |

| Methyl Ester | Methanol (B129727), H₂SO₄ | Methyl (Z)-2-benzamido-3-(o-tolyl)acrylate |

| Ethyl Ester | Ethanol, H₂SO₄ | Ethyl (Z)-2-benzamido-3-(o-tolyl)acrylate |

| Amide | Thionyl Chloride, then Ammonia | (Z)-2-Benzamido-3-(o-tolyl)acrylamide |

| N-Benzyl Amide | EDC, HOBt, Benzylamine | N-Benzyl-(Z)-2-benzamido-3-(o-tolyl)acrylamide |

| N-Morpholinyl Amide | DCC, Morpholine | 4-((Z)-2-Benzamido-3-(o-tolyl)acryloyl)morpholine |

Conjugates and Hybrid Molecules

The this compound scaffold can be incorporated into larger molecular architectures to create conjugates and hybrid molecules with potentially novel or enhanced properties. This strategy is widely employed in drug discovery to combine the pharmacophoric features of different molecules or to attach a bioactive compound to a carrier molecule.

Peptide Conjugates: The carboxylic acid functionality allows for the coupling of the molecule to the N-terminus of a peptide or an amino acid residue within a peptide sequence. Standard peptide coupling reagents such as HATU, HBTU, or PyBOP are commonly used to facilitate the formation of the amide bond under mild conditions. nih.gov This approach can be used to create peptidomimetics or to target the molecule to specific biological sites.

Hybrid Molecules: The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule. The (Z)-2-benzamido-3-arylacrylic acid core can be linked to other heterocyclic systems known for their biological activity, such as benzimidazoles or triazoles, to create novel hybrid structures. The synthesis of such hybrids often involves multi-step sequences where the acrylic acid moiety is coupled to a pre-functionalized heterocyclic partner.

Table 4: Examples of Potential Conjugates and Hybrid Molecules

| Conjugate/Hybrid Type | Linking Strategy | Potential Application Area |

| Peptide Conjugate | Amide bond formation with a dipeptide (e.g., Gly-Gly) | Targeted drug delivery, enzyme inhibition |

| Polyethylene Glycol (PEG) Conjugate | Ester or amide linkage to a PEG polymer | Improved pharmacokinetics, drug formulation |

| Benzimidazole (B57391) Hybrid | Covalent linkage to a benzimidazole scaffold | Antimicrobial or anticancer agents |

| Fluorescent Dye Conjugate | Coupling to a fluorescent tag (e.g., fluorescein) | Molecular probes for biological imaging |

Mechanistic Investigations of Reactions Involving Z 2 Benzamido 3 O Tolyl Acrylic Acid

Elucidation of Stereochemical Pathways

The stereochemistry of (Z)-2-benzamido-3-(o-tolyl)acrylic acid is a critical aspect of its reactivity. The "Z" designation indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the benzamido and the o-tolyl groups are on the same side of the C=C double bond.

The synthesis of this and related compounds often proceeds through the Erlenmeyer-Plöchl reaction. wikipedia.org This reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde (in this case, o-tolualdehyde) in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgorgsyn.org The reaction proceeds through an azlactone (oxazolone) intermediate. wikipedia.orgyoutube.com The stereochemical outcome of the reaction, leading to the Z-isomer, is a key feature.

The formation of the Z-isomer is generally favored under kinetic control. The mechanism involves the formation of an enolate from the azlactone, which then attacks the aldehyde. The subsequent elimination of water leads to the formation of the C=C double bond. The steric interactions between the substituents during the transition state of the elimination step are believed to favor the formation of the Z-isomer.

In some cases, the Z-isomer can be isomerized to the E-isomer under certain conditions, such as exposure to strong acids or bases, or upon irradiation with UV light. However, for many synthetic applications, the Z-isomer is the desired product and reaction conditions are optimized to maximize its formation.

Reaction Mechanism Studies of Key Transformations

The primary transformation involving this compound is its conversion to other molecules, notably amino acids. The Erlenmeyer-Plöchl reaction is central to its formation. wikipedia.orgjocpr.com

The mechanism of the Erlenmeyer-Plöchl reaction can be summarized as follows:

Formation of the Azlactone: Hippuric acid (N-benzoylglycine) is cyclized in the presence of acetic anhydride to form 2-phenyloxazol-5(4H)-one (an azlactone). wikipedia.org

Condensation with Aldehyde: The azlactone has acidic protons at the C4 position. In the presence of a base (like sodium acetate), it forms an enolate which then undergoes a Perkin-type condensation with an aldehyde (o-tolualdehyde in this case). wikipedia.org

Hydrolysis: The resulting 4-arylidene-2-phenyloxazol-5(4H)-one can be hydrolyzed to give the α,β-unsaturated α-amino acid, this compound. researchgate.net

Subsequent reactions of this compound often involve the reduction of the C=C double bond. For instance, catalytic hydrogenation can be employed to produce the corresponding saturated amino acid derivative, N-benzoyl-o-tolylalanine. Further hydrolysis can then yield the free amino acid, o-tolylalanine. wikipedia.org Asymmetric hydrogenation using chiral catalysts can lead to the selective formation of one enantiomer of the final amino acid. researchgate.net

Role of Catalysts and Reagents in Reaction Outcomes

The choice of catalysts and reagents is crucial in directing the outcome of reactions involving this compound and its precursors.

In the Erlenmeyer-Plöchl Synthesis:

Dehydrating Agent: Acetic anhydride is the most commonly used dehydrating agent, facilitating the initial cyclization of hippuric acid to the azlactone. wikipedia.orgorgsyn.org

Base/Catalyst: Sodium acetate is traditionally used in stoichiometric amounts to promote the condensation between the azlactone and the aldehyde. wikipedia.orgresearchgate.net However, research has explored the use of catalytic amounts of sodium acetate in the presence of a solvent, as well as other bases. researchgate.net Organic bases have been shown to lead to faster reactions, though side reactions can be an issue. researchgate.net Other catalysts that have been investigated for this type of condensation include silica-supported heteropolyacids, Yb(OTf)₃, Ca(OAc)₂, Bi(OAc)₃, Bi(OTf)₃, Al₂O₃, and POCl₃. researchgate.net The use of basic ionic liquids like [bmIm]OH has also been reported as an environmentally friendly alternative. jocpr.com

In Subsequent Transformations:

Reduction: For the reduction of the C=C double bond, various catalytic systems can be employed. Catalytic hydrogenation is a common method. researchgate.net The choice of catalyst can influence the stereochemical outcome. For example, using a rhodium precatalyst with an enantiopure DuPhos-type ligand can achieve asymmetric hydrogenation, leading to the selective formation of either the (+) or (-) enantiomer of the resulting amino acid. researchgate.net

Hydrolysis: The final hydrolysis of the benzamido group to yield the free amino acid is typically carried out under acidic or basic conditions. For instance, hydrolysis with NaHCO₃ in a mixture of THF and water can be used. researchgate.net

Kinetic and Thermodynamic Considerations

The kinetics and thermodynamics of the reactions involving this compound are important for optimizing reaction conditions and understanding the reaction pathways.

Erlenmeyer-Plöchl Reaction:

The formation of the Z-isomer is generally under kinetic control, meaning it is the faster-formed product. The transition state leading to the Z-isomer is lower in energy than that leading to the E-isomer.

The reaction rate can be influenced by the nature of the aldehyde and the base used. Electron-donating groups on the aldehyde generally lead to faster reactions than electron-withdrawing groups. researchgate.net

Esterification Reactions: While specific kinetic and thermodynamic data for this compound are not readily available in the provided search results, general principles from studies on similar acrylic acids can be inferred. The esterification of acrylic acids is typically an equilibrium-limited and endothermic reaction. researchgate.net

For the esterification of acrylic acid with n-butanol, a study using an ion-exchange resin catalyst found the following:

The reaction follows a simplified Langmuir-Hinshelwood-Hougen-Watson kinetic model. researchgate.net

The reaction is endothermic, with a standard enthalpy of reaction (ΔH°) of 12.39 ± 4.80 kJ/mol. researchgate.net

The standard entropy of reaction (ΔS°) was determined to be 59.98 ± 13.87 J/mol·K. researchgate.net

Kinetic studies on the esterification of acrylic acid have also been performed with various acid catalysts, showing that the activation energy can vary significantly depending on the catalyst used. For example, activation energies of 36.45 kJ/mol (for sulfuric acid), 23.32 kJ/mol (for nitric acid), and 19.06 kJ/mol (for p-TSA) have been reported. researchgate.net

These general findings for acrylic acid esterification suggest that the esterification of this compound would also be an equilibrium-limited process, and the reaction rate and equilibrium conversion would be dependent on factors such as temperature, catalyst, and the molar ratio of reactants.

Data Tables

Table 1: Catalysts Used in Erlenmeyer-Plöchl Type Reactions

| Catalyst/Reagent | Function | Reference |

|---|---|---|

| Acetic Anhydride | Dehydrating Agent | wikipedia.org, orgsyn.org |

| Sodium Acetate | Base/Catalyst | wikipedia.org, researchgate.net |

| Organic Bases | Catalyst | researchgate.net |

| Silica-supported heteropolyacids | Catalyst | researchgate.net |

| Yb(OTf)₃ | Catalyst | researchgate.net |

| Ca(OAc)₂ | Catalyst | researchgate.net |

| Bi(OAc)₃ | Catalyst | researchgate.net |

| Bi(OTf)₃ | Catalyst | researchgate.net |

| Al₂O₃ | Catalyst | researchgate.net |

| POCl₃ | Catalyst | researchgate.net |

Table 2: General Thermodynamic Data for Acrylic Acid Esterification

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| ΔH° | 12.39 ± 4.80 kJ/mol | Esterification with n-butanol, ion-exchange resin catalyst | researchgate.net |

Table 3: Activation Energies for Acrylic Acid Esterification with Different Catalysts

| Catalyst | Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Sulfuric Acid | 36.45 | researchgate.net |

| Nitric Acid | 23.32 | researchgate.net |

Theoretical and Computational Chemistry Studies on Z 2 Benzamido 3 O Tolyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For (Z)-2-Benzamido-3-(o-tolyl)acrylic acid, these calculations would provide critical insights into its behavior at a molecular level.

The three-dimensional arrangement of atoms and the distribution of electrons are pivotal to a molecule's physical and chemical characteristics. The conformational space of this compound is expected to be complex due to the presence of several rotatable bonds: the C-N amide bond, the C-C bond connecting the tolyl group, and the C-C single bond of the acrylic acid moiety.

The electronic structure can be analyzed through techniques like Natural Bond Orbital (NBO) analysis. This would reveal details about charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding. In this compound, an intramolecular hydrogen bond between the amide proton and the carboxyl oxygen is plausible, which would contribute to the stability of a particular conformer.

Table 1: Predicted Dihedral Angles for the Most Stable Conformer of this compound

| Dihedral Angle | Predicted Value (°) |

| O=C-N-C | ~180 (trans amide) |

| C-N-C=C | ~0 or ~180 |

| N-C-C=C | ~180 |

| C=C-C(aryl) | Variable due to steric hindrance |

Note: This data is hypothetical and based on typical values for similar structures.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a predicted spectrum can be generated. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation and the neglect of anharmonicity, they can be scaled using empirical factors to achieve good agreement with experimental data researchgate.net.

The vibrational spectrum of this compound would be characterized by several key vibrational modes. Potential Energy Distribution (PED) analysis can be used to assign these calculated frequencies to specific molecular motions.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch (acid) | ~3500 (monomer), ~3000 (dimer) | Stretching of the carboxylic acid hydroxyl group |

| N-H stretch (amide) | ~3400 | Stretching of the amide N-H bond |

| C=O stretch (acid) | ~1720 | Stretching of the carboxylic acid carbonyl |

| C=O stretch (amide I) | ~1680 | Primarily C=O stretching of the amide |

| N-H bend (amide II) | ~1550 | In-plane bending of the N-H bond |

| C=C stretch | ~1640 | Stretching of the acrylic double bond |

Note: These are predicted values based on typical ranges for the respective functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity nih.gov.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings (tolyl and benzamido groups), while the LUMO is likely to be distributed over the electron-deficient acrylic acid moiety, particularly the C=C and C=O bonds. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the acrylic double bond and electrophilic attack on the aromatic rings. The HOMO-LUMO gap would provide insights into the electronic transitions and could be correlated with the molecule's UV-Vis absorption spectrum.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are estimations based on typical DFT calculations for similar organic molecules.

Computational Modeling of Reaction Mechanisms

Computational chemistry is invaluable for investigating the pathways and energetics of chemical reactions, providing insights that are often difficult to obtain experimentally.

The synthesis of this compound is likely to proceed via a variation of the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde researchgate.netchemeurope.com. In this case, the reaction would be between hippuric acid (N-benzoylglycine) and o-tolualdehyde. DFT calculations can be employed to model the step-by-step mechanism of this reaction. This would involve identifying all intermediates and transition states along the reaction coordinate.

The reaction pathway would likely involve the formation of an azlactone (an oxazolone (B7731731) intermediate), followed by its reaction with the aldehyde and subsequent ring-opening to yield the final acrylic acid product. DFT studies would elucidate the role of the base catalyst and the solvent in each step of the reaction, providing a detailed energetic profile of the entire process.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction path, for example, the breaking of an old bond and the formation of a new one.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting the physicochemical properties of a compound, such as its melting point, solubility, and stability. While specific crystallographic data for this compound is not publicly available, a comprehensive analysis of its molecular structure allows for a theoretical exploration of the likely intermolecular interactions and crystal packing motifs.

The primary forces expected to dictate the crystal structure of this compound are hydrogen bonds, π-π stacking interactions, and van der Waals forces. The presence of a carboxylic acid group, an amide linkage, and two aromatic rings provides multiple sites for these interactions.

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This functionality typically leads to the formation of strong O-H···O hydrogen bonds, often resulting in the creation of dimeric structures. Furthermore, the amide group contains an N-H bond, which can act as a hydrogen bond donor, and a carbonyl oxygen that can act as an acceptor. This allows for the formation of N-H···O hydrogen bonds, which can link molecules into chains or more complex networks.

To provide a more quantitative insight, computational methods such as Hirshfeld surface analysis are invaluable. This technique maps the intermolecular contacts in a crystal by partitioning the electron density. The resulting surface visually represents the regions of close contact between neighboring molecules. Different types of intermolecular interactions are color-coded, and the relative area of each color on the surface indicates the prevalence of that type of interaction.

While experimental data is not available, a hypothetical Hirshfeld surface analysis of this compound would likely reveal the following distribution of intermolecular contacts:

| Interaction Type | Description | Hypothetical Percentage Contribution |

| H···H | Interactions between hydrogen atoms. | 40-50% |

| O···H/H···O | Hydrogen bonding interactions involving oxygen and hydrogen atoms. | 25-35% |

| C···H/H···C | Interactions involving carbon and hydrogen atoms, often part of van der Waals forces. | 15-25% |

| C···C | Interactions indicative of π-π stacking between aromatic rings. | 5-10% |

| N···H/H···N | Hydrogen bonding interactions involving nitrogen and hydrogen atoms. | 1-5% |

| Other | Minor contributions from other atomic interactions. | <1% |

Note: The percentages in this table are hypothetical and are based on typical values for similar organic molecules. Actual values would require experimental crystallographic data.

The crystal packing of this compound would be a result of the optimization of these various interactions to achieve the most thermodynamically stable arrangement. It is plausible that the molecules would form hydrogen-bonded dimers via their carboxylic acid groups, and these dimers would then be further assembled into a three-dimensional structure through N-H···O hydrogen bonds and π-π stacking of the aromatic rings. The o-tolyl group's methyl substituent may also influence the packing by introducing steric effects and participating in weaker C-H···π interactions.

Applications in Advanced Organic Synthesis and Chemical Methodology Development

Precursor for the Synthesis of Non-Natural α-Amino Acids and Peptidomimetics

The structural framework of (Z)-2-Benzamido-3-(o-tolyl)acrylic acid makes it an ideal starting material for the synthesis of non-natural α-amino acids. These modified amino acids are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. The presence of the o-tolyl group introduces significant steric bulk, which can be exploited to create amino acids with unique conformational properties.

The reduction of the α,β-double bond in this compound, for instance, leads to the formation of N-benzoyl-3-(o-tolyl)alanine. This non-natural amino acid can then be incorporated into peptide chains to influence their secondary structure, imparting resistance to enzymatic degradation. The synthesis of such non-natural amino acids is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutic agents.

Building Blocks for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable synthon for the construction of a variety of these important ring systems. The reactive functionalities within the molecule—the double bond, the carboxylic acid, and the amide—can participate in a range of cyclization reactions.

For example, the double bond and the carboxylic acid can undergo intramolecular addition reactions to form lactones, which can be further elaborated into more complex heterocyclic systems. Furthermore, the amide nitrogen and the double bond can be involved in cyclization cascades to construct nitrogen-containing rings. The specific reaction conditions and reagents employed can direct the synthesis towards different heterocyclic cores, highlighting the versatility of this starting material.

Substrates in Asymmetric Catalysis

The development of stereoselective transformations is a central theme in modern organic synthesis. This compound and its derivatives are excellent substrates for asymmetric catalysis, particularly in asymmetric hydrogenation reactions. The hydrogenation of the prochiral α,β-double bond can lead to the formation of a chiral center, and the use of a chiral catalyst can direct this reaction to produce one enantiomer in excess.

The successful asymmetric hydrogenation of related α-benzamidoacrylic acid derivatives to produce chiral α-amino acids is well-documented. The steric and electronic properties of the o-tolyl group in this compound can significantly influence the stereochemical outcome of such reactions. The resulting enantiomerically enriched amino acid derivatives are highly valuable intermediates for the synthesis of chiral drugs and other bioactive molecules.

| Catalyst System | Product Enantiomeric Excess (ee) | Key Findings |

| Rhodium-based chiral phosphine (B1218219) ligands | High | The choice of chiral ligand is crucial for achieving high enantioselectivity. |

| Ruthenium-based chiral catalysts | Good to Excellent | Often effective under milder reaction conditions. |

| Iridium-based catalysts | High | Can exhibit complementary selectivity to rhodium and ruthenium catalysts. |

Development of Novel Synthetic Routes and Methodologies

Beyond its direct application in the synthesis of specific target molecules, this compound serves as a platform for the development of new synthetic methods. The unique combination of functional groups allows for the exploration of novel reaction pathways and the discovery of unprecedented chemical transformations.

For instance, the development of novel C-H activation or functionalization reactions on the o-tolyl group, while the rest of the molecule remains intact, would open up new avenues for creating molecular diversity. Furthermore, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is an area of active research. The insights gained from studying the reactivity of this compound can lead to the establishment of new, efficient, and atom-economical synthetic strategies that are broadly applicable in organic chemistry.

Q & A

Q. How do crystallographic packing forces influence the compound’s polymorphic forms?

- Methodological Answer : Screen polymorphs via solvent evaporation (e.g., acetone/water vs. THF/heptane). Analyze single crystals with synchrotron X-ray diffraction. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds), which dictate stability of Form I vs. Form II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.